molecular formula C18H18N4O5S B2376259 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-81-7

4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2376259
CAS No.: 533869-81-7
M. Wt: 402.43
InChI Key: PLQOFCWTXWFQKI-UHFFFAOYSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a 1,3,4-oxadiazole derivative featuring a dimethylsulfamoyl group on the benzamide moiety and a 3-methoxyphenyl substituent on the oxadiazole ring. This structure combines electron-donating (methoxy) and polar (sulfamoyl) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-22(2)28(24,25)15-9-7-12(8-10-15)16(23)19-18-21-20-17(27-18)13-5-4-6-14(11-13)26-3/h4-11H,1-3H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQOFCWTXWFQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through sulfonation reactions using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and the sulfonamide group are crucial for these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name/ID Sulfamoyl/Amide Substituent Oxadiazole Substituent Biological Activity/Findings References
Target Compound Dimethylsulfamoyl 3-Methoxyphenyl Inferred: Potential TrxR inhibition
LMM5 Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Antifungal (C. albicans), IC50: 50 μg/mL
LMM11 Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Antifungal, MIC: 100 μg/mL
D35 (4-Methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide) Methyl Pyridin-4-yl Inferred: Kinase inhibition potential
Compound 3 () Bromophenyl Complies with Lipinski’s rules (log P <5)
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Diethylsulfamoyl 2,4-Dimethoxyphenyl Inferred: Enhanced solubility
Key Observations:

Substituent Position on the Phenyl Ring: The target compound’s 3-methoxyphenyl group may offer distinct electronic effects compared to LMM5’s 4-methoxyphenylmethyl. Meta-substitution could reduce steric hindrance and improve target binding compared to para-substituted analogs .

Sulfamoyl Group Modifications :

  • Dimethylsulfamoyl (target) vs. diethylsulfamoyl (): Smaller alkyl groups (methyl vs. ethyl) may improve aqueous solubility but reduce lipophilicity, impacting membrane permeability .
  • Bulkier groups (e.g., LMM5’s benzyl(methyl)sulfamoyl) could enhance target affinity but hinder metabolic stability .

Biological Activity Trends :

  • Antifungal activity correlates with sulfamoyl and oxadiazole substituent bulk. LMM5 (IC50: 50 μg/mL) outperforms LMM11 (MIC: 100 μg/mL), suggesting that 4-methoxyphenylmethyl is more effective than furan-2-yl against C. albicans .
  • Compliance with Lipinski’s rules (Compound 3) highlights the importance of substituent selection for drug-likeness .

Insights:
  • Lower yields (e.g., 12–50% in ) are common in oxadiazole syntheses due to intermediate instability .
  • The target compound’s dimethylsulfamoyl group likely reduces log P compared to LMM5/LMM11, aligning it closer to drug-like thresholds (log P <5) .

Biological Activity

4-(Dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a dimethylsulfamoyl group, a methoxyphenyl moiety, and an oxadiazole ring, which are known to influence its biological properties significantly.

Chemical Structure

The chemical structure of this compound is illustrated below:

Component Description
Molecular Formula C18H18N4O5S
IUPAC Name This compound
CAS Number 533869-81-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the oxadiazole ring and the sulfonamide group enhances binding affinity and specificity towards these targets. Studies indicate that the compound may exhibit larvicidal activity against mosquito larvae and fungicidal properties against various fungi species .

Case Studies

  • Larvicidal Activity : In preliminary bioassays, compounds similar to this compound demonstrated significant larvicidal effects at concentrations as low as 10 mg/L. Notably, one derivative showed 100% mortality in mosquito larvae at this concentration .
  • Fungicidal Activity : The compound exhibited strong inhibitory effects against Botrytis cinerea, with an inhibition rate of 90.5%, surpassing commercial fungicides like fluxapyroxad .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties:

Compound Biological Activity
4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)...Moderate fungicidal activity
4-(dimethylsulfamoyl)-N-[5-(3-chlorophenyl)...Lower larvicidal activity

The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.

Synthesis and Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions.
  • Introduction of the Methoxyphenyl Group : Via electrophilic aromatic substitution.
  • Attachment of the Dimethylsulfamoyl Group : Through sulfonation reactions using dimethylsulfamoyl chloride.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology :

  • Step 1 : Cyclization of hydrazides with carboxylic acids to form the 1,3,4-oxadiazole ring under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

  • Step 2 : Coupling the oxadiazole intermediate with benzoyl chloride derivatives in the presence of triethylamine (TEA) to attach the benzamide group .

  • Step 3 : Introducing the dimethylsulfamoyl group via nucleophilic substitution using dimethylsulfamoyl chloride and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Key Optimization : Reaction temperature (60–80°C) and solvent choice (e.g., DMF or dichloromethane) significantly impact yield and purity .

    • Data Table :
StepReagents/ConditionsYield RangePurity (HPLC)
1POCl₃, 80°C, 6h60–70%≥90%
2TEA, DCM, RT75–85%≥95%
3EDCI, DMF, 60°C50–65%≥85%

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution LC-MS (e.g., [M+H]⁺ at m/z 450.48) to confirm molecular weight .
  • X-ray Crystallography : For resolving crystal structures of oxadiazole derivatives (e.g., bond angles and packing motifs) .
    • Challenges : Overlapping signals in NMR due to aromatic protons; use of deuterated DMSO for solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar oxadiazole derivatives?

  • Case Study :

  • reports antifungal activity (IC₅₀ = 2–5 µM against Candida albicans), while notes variability in cancer cell line responses (IC₅₀ = 10–50 µM).
  • Resolution Strategies :

Dose-Response Profiling : Use standardized assays (e.g., CLSI M27 for antifungals; MTT for cytotoxicity) .

Structural Comparisons : Modify substituents (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) to isolate activity drivers .

Target Validation : Screen against thioredoxin reductase (Trr1) for antifungal mechanisms vs. kinase inhibition in cancer .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in cancer pathways?

  • Approach :

  • In Silico Docking : Use AutoDock Vina to predict binding to targets like EGFR or PI3K (e.g., binding energy ≤ -8 kcal/mol) .
  • Cellular Assays :
  • Apoptosis: Annexin V/PI staining post 24h treatment (10–50 µM).
  • Cell Cycle: Flow cytometry for G1/S arrest .
  • Western Blotting : Quantify caspase-3, PARP cleavage, and phosphorylated Akt .
    • Data Interpretation : Correlate structural features (e.g., sulfamoyl group) with downstream pathway modulation .

Q. How can reaction conditions be optimized for regioselective functionalization of the oxadiazole ring?

  • Key Variables :

  • Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at C2 over C5 .
  • Catalysts : CuI (5 mol%) enhances Suzuki coupling efficiency with aryl boronic acids (yield: 80% vs. 40% without catalyst) .
  • Temperature : Lower temps (0–25°C) reduce side reactions during sulfonylation .
    • Case Example :
  • Reaction : Bromination at C5 using NBS (N-bromosuccinimide) in CCl₄ yields 85% purity vs. 60% in THF .

Methodological Challenges & Solutions

Q. What strategies improve the solubility of this compound for in vivo studies?

  • Approaches :

  • Co-solvents : Use 0.5% DMSO + 0.02% Pluronic F-127 for aqueous stability .
  • Prodrug Design : Introduce phosphate esters at the methoxy group to enhance hydrophilicity .
    • Data : Solubility in PBS increases from <0.1 mg/mL (native) to 2.5 mg/mL (prodrug) .

Q. How do researchers validate the purity of intermediates in multi-step syntheses?

  • Tools :

  • HPLC-PDA : Monitor hydrazide intermediates at 254 nm (retention time: 8.2 min) .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for rapid checks .
    • Common Impurities : Unreacted benzoyl chloride (removed via aqueous washes) .

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